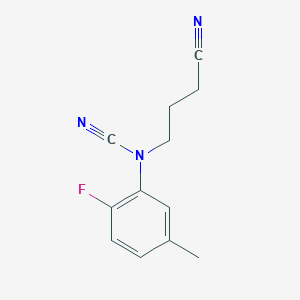
3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide is a chemical compound used in scientific research. It possesses diverse applications due to its unique properties, making it valuable for various studies and experiments.
Preparation Methods
The preparation of 3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide typically involves synthetic routes that include the Suzuki–Miyaura coupling reaction. This reaction is widely applied in transition metal-catalyzed carbon–carbon bond-forming processes due to its mild and functional group-tolerant reaction conditions . The general synthetic route involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are usually mild, and the reagents are stable and environmentally benign .
Chemical Reactions Analysis
3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide is used in various scientific research applications due to its unique properties
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical studies to understand the interactions between different biomolecules.
Medicine: It is used in pharmaceutical research to develop new drugs and therapies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system in which it is used. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects.
Comparison with Similar Compounds
3-Cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide can be compared with other similar compounds, such as:
- 3-Cyanopropyl-(2-fluorophenyl)cyanamide
- 3-Cyanopropyl-(2-methylphenyl)cyanamide
- 3-Cyanopropyl-(2-chlorophenyl)cyanamide
These compounds share similar structural features but differ in their specific substituents, which can affect their chemical properties and applications. The unique combination of the 2-fluoro and 5-methyl substituents in this compound gives it distinct properties that make it valuable for specific research applications.
Properties
IUPAC Name |
3-cyanopropyl-(2-fluoro-5-methylphenyl)cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c1-10-4-5-11(13)12(8-10)16(9-15)7-3-2-6-14/h4-5,8H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYSZBRUOPEKHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N(CCCC#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[3-(N,S-Dimethylsulfonimidoyl)anilino]methyl]-4-methylbenzenesulfonyl fluoride](/img/structure/B2361958.png)


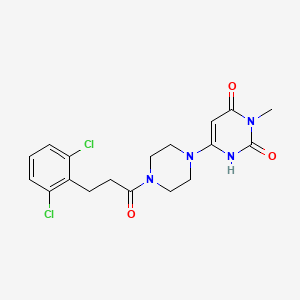


![3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B2361966.png)
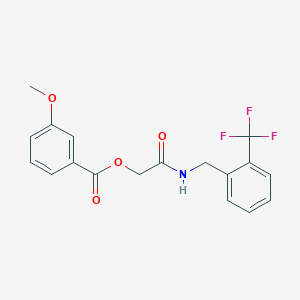
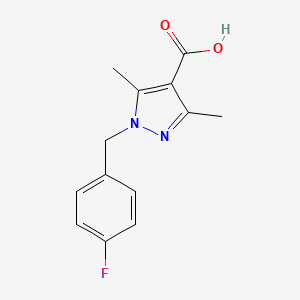
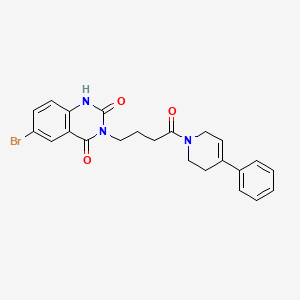
![5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione](/img/structure/B2361972.png)
![2-[2-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2361974.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2361977.png)
